(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Its core structure features a benzofuranone scaffold, a cyclic ketone fused to a furan ring, which is substituted at three key positions:
- Position 2: A (5-bromo-2-methoxybenzylidene) group, providing electron-withdrawing and steric effects due to the bromine and methoxy substituents.
- Position 7: A [(4-(2-hydroxyethyl)piperazin-1-yl)methyl] moiety, introducing a hydrophilic, nitrogen-rich side chain that may enhance solubility and biological interactions.
The hydroxyethyl piperazine side chain likely involves nucleophilic substitution or reductive amination steps.
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O5/c1-30-20-5-2-16(24)12-15(20)13-21-22(29)17-3-4-19(28)18(23(17)31-21)14-26-8-6-25(7-9-26)10-11-27/h2-5,12-13,27-28H,6-11,14H2,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHSNLFYPJJXTM-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties, as well as its potential as an anticancer agent.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a benzofuran core, which is critical for its biological activity.
1. Cytotoxic Activity
Benzofuran derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target compound have shown significant inhibition rates in leukemia (K562), non-small cell lung cancer (NCI-H460), and ovarian cancer (OVCAR-8) cell lines. The inhibition rates for these cell lines typically range from 40% to 80% at certain concentrations, indicating strong potential as anticancer agents .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Cell Line | Inhibition Rate (%) | Concentration (mM) |
|---|---|---|
| K562 | 56.84 | 10 |
| NCI-H460 | 80.92 | 10 |
| OVCAR-8 | 44.50 | 10 |
2. Antimicrobial Activity
Benzofuran compounds have demonstrated promising antimicrobial properties. Studies indicate that derivatives exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.78 μg/mL to 6.25 μg/mL , showcasing their effectiveness against various microbial strains .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Microbial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| S. aureus | 3.12 | Gram-positive |
| E. coli | 0.78 | Gram-negative |
| C. albicans | 6.25 | Fungal |
3. Anti-inflammatory Properties
The anti-inflammatory effects of benzofuran derivatives have been noted in studies where they significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β by up to 98% in vitro. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
The biological activities of the compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and activating caspases .
- Inhibition of Key Enzymes : Some benzofuran derivatives act as inhibitors of enzymes involved in inflammation and cancer progression, such as butyrylcholinesterase and acetylcholinesterase .
Case Studies
Several studies have explored the biological activities of related benzofuran compounds:
- Anticancer Efficacy : A study evaluated a series of benzofuran derivatives against a panel of human tumor cell lines and found that modifications to the benzofuran structure significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Screening : Another research effort synthesized new benzofuran derivatives and assessed their antimicrobial activity against multidrug-resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This mechanism is critical for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
The compound has shown potential in inhibiting pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α). Studies have demonstrated that it can significantly reduce the adhesion of monocytes to endothelial cells, which is crucial in inflammatory conditions such as inflammatory bowel disease (IBD).
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | Scavenging free radicals |
| Anti-inflammatory | >70% inhibition of monocyte adhesion | Suppression of TNF-α and related pathways |
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms involved include the activation of caspases and downregulation of anti-apoptotic proteins.
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Breast Cancer | Decreased cell proliferation | Induction of apoptosis |
| Colon Cancer | Reduced tumor size in xenografts | Activation of intrinsic apoptotic pathways |
Inflammatory Bowel Disease (IBD)
In a study focusing on IBD, treatment with this compound led to a marked reduction in inflammation markers and improved clinical outcomes in animal models. The compound's ability to inhibit TNF-α was pivotal in reducing the inflammatory response.
Cancer Research
A series of experiments indicated that treatment with this compound resulted in significant tumor size reduction in xenograft models. Histological analysis revealed increased apoptosis within the tumor tissues, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives:
Key Comparative Insights
Electrophilicity and Reactivity: The 5-bromo-2-methoxybenzylidene group in the target compound introduces a strong electron-withdrawing bromine atom, which may enhance electrophilic reactivity compared to methoxy-only analogs (e.g., ) .
Solubility and Bioavailability :
- The hydroxyethyl piperazine side chain in the target compound and ’s analog provides tertiary amines and hydroxyl groups, improving aqueous solubility compared to methyl () or piperidine () substituents .
- The piperidin-1-ylmethyl group () is less polar than piperazine, likely reducing solubility but enhancing lipid bilayer penetration .
The hydroxyethyl piperazine moiety is a common pharmacophore in kinase inhibitors and GPCR-targeting drugs, hinting at possible kinase modulation or receptor antagonism .
Chirality and Stereochemical Considerations
The (Z)-configuration of the benzylidene double bond (common to all listed compounds) is critical for maintaining planar geometry, which influences π-π stacking interactions with biological targets. underscores the importance of stereochemistry in molecular activity, though direct data on enantiomeric effects for these compounds is lacking .
Q & A
Q. What are the recommended synthetic routes and purification methods for this benzofuran-3(2H)-one derivative?
The compound can be synthesized via a multi-step condensation and cyclization strategy. For example, a benzylidene intermediate may be formed by reacting 5-bromo-2-methoxybenzaldehyde with a hydroxyl-substituted benzofuran precursor under acidic conditions (e.g., HCl catalysis). The piperazine moiety is introduced via nucleophilic substitution or reductive amination, as seen in analogous heterocyclic systems . Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and corroboration via -/-NMR .
Q. Which spectroscopic techniques are critical for structural confirmation?
- X-ray crystallography : Resolves stereochemistry (Z-configuration) and confirms the benzylidene linkage, as demonstrated in structurally related benzofuran derivatives .
- NMR spectroscopy : -NMR identifies protons on the methoxy, hydroxyethylpiperazine, and benzofuran moieties (e.g., singlet for methoxy at ~3.8 ppm, broad peak for hydroxyl at ~5.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching CHBrNO) .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
A DoE approach (e.g., response surface methodology) can identify critical factors such as:
- Temperature : Optimal range for condensation (70–90°C) to avoid side reactions.
- Catalyst concentration : Acidic catalysts (e.g., HCl) at 0.1–0.5 mol% to balance reaction rate and byproduct formation.
- Reaction time : 12–24 hours for complete cyclization . Statistical models (e.g., ANOVA) help rank factors, and flow chemistry setups (continuous reactors) improve reproducibility .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) with IC calculations. Compare with controls like doxorubicin .
- Molecular docking : Map interactions between the hydroxyethylpiperazine group and target proteins (e.g., kinases or GPCRs). The bromine atom may enhance hydrophobic binding .
- Analog synthesis : Modify the methoxy or hydroxy groups to assess impact on potency. For example, replacing Br with Cl alters electron-withdrawing effects .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions (e.g., varying IC values across studies) may arise from:
- Cell line variability : Use standardized cell lines (e.g., ATCC sources) and replicate assays in triplicate.
- Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation .
- Assay conditions : Control pH (7.4) and temperature (37°C) rigorously. Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. What methods address tautomerism in the benzofuran-3(2H)-one core?
Tautomeric equilibria between keto and enol forms can be studied via:
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) in polar vs. non-polar solvents.
- Computational chemistry : DFT calculations (B3LYP/6-31G*) predict dominant tautomers based on solvent dielectric constant .
- Dynamic NMR : Low-temperature -NMR in CDCl slows tautomer interconversion, revealing split peaks for distinct forms .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
